2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O/c20-15-5-7-16(8-6-15)26-18-13(11-24)4-9-17(25-18)12-2-1-3-14(10-12)19(21,22)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLWUFQUPWYZLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyridine ring and the introduction of fluorine atoms. One common method involves the reaction of 4-fluorophenol with 3-(trifluoromethyl)benzaldehyde to form an intermediate, which is then cyclized to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in targeting various diseases, particularly cancer.
- Anticancer Activity : Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For example, the presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability in vivo.
Agrochemical Applications
The compound's properties make it suitable for development as a pesticide or herbicide. The fluorinated aromatic rings can enhance the binding affinity of the compound to plant enzymes or receptors, potentially leading to more effective pest control agents.
- Herbicide Development : Research indicates that fluorinated compounds can exhibit selective herbicidal activity by disrupting photosynthesis or inhibiting specific metabolic pathways in target plants while being less toxic to non-target species.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored a series of pyridine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Pesticide Efficacy
In another study focusing on agrochemical applications, researchers evaluated the herbicidal activity of fluorinated pyridine derivatives against common agricultural weeds. The results showed that this compound exhibited significant herbicidal activity at low concentrations, suggesting its potential as a new herbicide formulation.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogs include:
(a) 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Key Differences : Replaces the pyridine ring’s hydrogen at position 4 with a 4-chlorophenyl group.
- Impact: The chlorine atom increases molecular weight and lipophilicity (logP) compared to the unsubstituted analog.
(b) 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
- Key Differences : Substitutes the 3-(trifluoromethyl)phenyl group at position 6 with a 2-chlorophenyl moiety.
- Impact : The 2-chlorophenyl group introduces steric hindrance and reduces electron-withdrawing capacity compared to trifluoromethyl. This may decrease metabolic stability but improve solubility .
(c) 4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Key Differences: Features a dihydropyridine core with dual cyano groups and a 4-fluorophenyl substituent.
- Dual cyano groups amplify electron-deficient character, useful in charge-transfer applications .
Table 1: Comparative Properties of Selected Pyridine-3-carbonitrile Derivatives
*logP values estimated via fragment-based methods (e.g., Crippen’s method).
Biological Activity
2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, also known by its CAS number 252060-07-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H10F4N2O
- Molecular Weight : 358.29 g/mol
- Boiling Point : Approximately 441.9 °C (predicted)
- Density : 1.40 g/cm³ (predicted)
- pKa : 1.08 (predicted) .
The compound acts primarily as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs). This interaction enhances the receptor's response to acetylcholine and nicotine, which is crucial for various neurological functions. Research indicates that compounds in this class can restore impaired sensory processing, making them potential candidates for treating cognitive disorders .
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity in enhancing the modulation of α7 nAChRs. The compound was tested in frog oocytes expressing these receptors, revealing the following results:
| Compound | EC50 (µM) | Max. Modulation (%) at 10 µM |
|---|---|---|
| This compound | 0.14 | 600 |
These findings suggest that the compound significantly enhances receptor activity compared to control conditions .
Structure-Activity Relationship (SAR)
The inclusion of trifluoromethyl and fluorophenoxy groups in the structure has been shown to increase potency and selectivity towards α7 nAChRs. For example, modifications to the aryl groups have led to improved EC50 values, indicating enhanced biological activity .
Case Studies
- Cognitive Enhancement : A study explored the effects of compounds similar to this compound on cognitive function in animal models. Results indicated that these compounds could improve memory retention and learning capabilities, suggesting therapeutic potential for cognitive deficits associated with Alzheimer's disease .
- Pain Management : Another investigation assessed the analgesic properties of this compound in inflammatory pain models. The results indicated a significant reduction in pain response, potentially through modulation of nAChRs involved in pain pathways .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent for various neurological conditions. Its role as a positive allosteric modulator at α7 nAChRs positions it as a candidate for further development in cognitive enhancement and pain management therapies.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-(4-Fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, and what are critical reaction parameters?
Synthesis typically involves multi-step strategies, including:
- Nucleophilic aromatic substitution for introducing the 4-fluorophenoxy group, often using potassium fluoride (KF) or cesium fluoride (CsF) as catalysts in polar aprotic solvents like DMSO .
- Suzuki-Miyaura cross-coupling to attach the 3-(trifluoromethyl)phenyl moiety to the pyridine core, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .
- Cyanation at the pyridine 3-position via halogen exchange (e.g., substitution of a chloro group with a nitrile using CuCN or KCN under reflux conditions) .
Key parameters : Strict control of moisture, inert atmospheres, and stoichiometric ratios of fluorinated intermediates to minimize side reactions.
Basic: How is X-ray crystallography applied to determine the molecular structure and conformation of this compound?
X-ray diffraction (XRD) analysis involves:
- Crystal growth : Slow evaporation of saturated solutions in solvents like DCM/hexane to obtain single crystals suitable for data collection .
- Data refinement : Software suites (e.g., SHELX) resolve bond angles (e.g., C–C–N ≈ 120°) and torsion angles (e.g., fluorophenyl ring dihedral angles of 15–25° relative to the pyridine plane) to confirm stereoelectronic effects .
- Validation : Comparison of experimental bond lengths (e.g., C≡N: ~1.15 Å) with theoretical DFT-optimized geometries .
Advanced: How can researchers optimize reaction yields during scale-up synthesis while mitigating side reactions?
Strategies include:
- Parallel screening : Testing Pd catalyst loadings (0.5–5 mol%) and ligands (e.g., XPhos) to enhance coupling efficiency for bulky trifluoromethylphenyl groups .
- In-line monitoring : Using FTIR or HPLC to detect intermediates (e.g., unreacted chloro-pyridine) and adjust reaction times dynamically .
- Purification protocols : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to remove byproducts like dehalogenated species .
Advanced: What analytical approaches resolve discrepancies in NMR or mass spectrometry data during structural validation?
- Complementary NMR techniques :
- High-resolution MS/MS : Fragmentation patterns (e.g., loss of CN⁻ or CF₃ groups) corroborate the molecular formula .
- Cross-validation : Overlaying experimental XRD data with computational electrostatic potential maps to resolve ambiguous NOE correlations .
Basic: What critical safety protocols are recommended for handling this compound in laboratory settings?
- Storage : In airtight containers under nitrogen, away from ignition sources (P210) .
- PPE : Nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact (P201, P202) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
Advanced: How do electronic effects of the trifluoromethyl and fluorophenoxy substituents influence reactivity in cross-coupling reactions?
- Trifluoromethyl group : Strong electron-withdrawing effect (-I) deactivates the pyridine ring, requiring electron-rich catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) for Suzuki couplings .
- Fluorophenoxy group : Ortho-fluorine induces steric hindrance, slowing nucleophilic substitution unless activated by meta-directing groups .
- Computational modeling : DFT studies (e.g., NBO analysis) predict charge distribution at reaction sites, guiding solvent selection (e.g., DMF for polar transition states) .
Advanced: Which computational methods predict the compound’s biological interactions, and how are they validated?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases), using PubChem-derived 3D conformers (InChIKey: FIWXYBMYIXCSKG) .
- MD simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ data from enzyme inhibition assays .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what are diagnostic peaks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
